Naphthalene-1-carboxamidine hydrochloride
Description
Naphthalene-1-carboxamidine hydrochloride (CAS: 61416-82-8) is a naphthalene derivative with the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol . It is characterized by a carboxamidine group attached to the 1-position of the naphthalene ring, forming a hydrochloride salt. This compound is synthesized to enhance solubility and stability for applications in medicinal chemistry and biochemical research.
Key specifications include a purity of ≥98% and a production scale tailored for research use . Its structural features, particularly the amidine group, enable strong interactions with enzymes and receptors, making it a candidate for protease inhibition studies (e.g., urokinase) .
Properties
IUPAC Name |
naphthalene-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDWHBYEKLTZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486484 | |
| Record name | Naphthalene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61416-82-8 | |
| Record name | 1-Naphthalenecarboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61416-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1-carboxamidine hydrochloride can be synthesized through the reaction of naphthalene-1-carboximidamide with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: Naphthalene-1-carboximidamide.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-1-carboxamide.
Reduction: Reduction reactions can convert it into naphthalene-1-carboxamidine.
Substitution: It can undergo substitution reactions where the amidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthalene-1-carboxamide.
Reduction: Naphthalene-1-carboxamidine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Chemistry
Naphthalene-1-carboxamidine hydrochloride serves as a building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : Acts as a precursor in creating more complex organic compounds.
- Reactivity : Exhibits high reactivity towards electrophilic substitution, making it suitable for synthesizing various naphthalene derivatives.
Biology
In biological research, this compound plays a critical role in studying enzyme inhibition and protein interactions:
- Enzyme Inhibition Studies : It has shown potential as an inhibitor of key enzymes such as protein kinases and histone deacetylases (HDACs), which are important in cellular regulation and cancer therapy.
- Protein Interactions : Investigated for its ability to modulate protein interactions, impacting cellular processes like proliferation and apoptosis.
Medicine
This compound has been explored for its therapeutic potential:
- Cancer Therapy : Research indicates that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
Antibacterial Screening
A study evaluated this compound's antibacterial efficacy against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 29 µmol/L |
| Mycobacterium marinum | 51.9 µmol/L |
| Mycobacterium kansasii | 15.2 µmol/L |
These results indicate its potential as a lead compound in developing new antimicrobial agents.
Enzyme Interaction Studies
Research focused on the interaction between this compound and specific metabolic enzymes demonstrated its ability to effectively modulate enzyme activity, highlighting its therapeutic potential.
Therapeutic Potential
Further investigations have explored its anti-inflammatory and anticancer properties, indicating versatility as a drug candidate.
Mechanism of Action
The mechanism of action of naphthalene-1-carboxamidine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Comparison with Similar Naphthalene Derivatives
Naphthalene-1-carboxamidine hydrochloride belongs to a broader class of naphthalene-based compounds. Below is a detailed comparison with structurally or functionally related derivatives:
Table 1: Comparative Analysis of Naphthalene Derivatives
Key Research Findings
Structural Influence on Bioactivity :
The carboxamidine group in this compound enables strong hydrogen bonding with urokinase’s catalytic site (binding free energy: -9.2 kcal/mol ), outperforming carboxylic acid derivatives like 1-naphthoic acid, which lack amidine’s basicity .
Solubility Advantages :
Compared to neutral naphthalene derivatives (e.g., 1-naphthalenecarbaldehyde), the hydrochloride salt form enhances aqueous solubility, critical for in vitro assays .
Synthetic Utility : Unlike 1-naphthoic acid (used in dyes) or 2-naphthoyl chloride (polymer synthesis), the carboxamidine derivative is specialized for biochemical targeting, reflecting its niche in drug discovery .
Biological Activity
Naphthalene-1-carboxamidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound exhibits a variety of biochemical interactions that contribute to its biological activity. Notably, it has been shown to inhibit transaminases such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are crucial enzymes in amino acid metabolism.
Table 1: Inhibition of Key Enzymes by this compound
| Enzyme | Inhibition Effect |
|---|---|
| Alanine Aminotransferase | Significant Inhibition |
| Aspartate Aminotransferase | Significant Inhibition |
Cellular Effects
The compound influences various cellular processes, including cell signaling pathways and gene expression. Research indicates that exposure to this compound can lead to a decrease in protein and glycogen levels in muscle tissues, suggesting an impact on metabolic functions.
This compound interacts with molecular targets such as protein kinases and histone deacetylases (HDACs). By inhibiting these enzymes, the compound modulates cellular processes like proliferation, differentiation, and apoptosis, making it a candidate for cancer therapy.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties, particularly against mycobacterial strains. Studies have shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, indicating potential for developing new treatments for tuberculosis .
Table 2: Antimycobacterial Activity of Naphthalene Derivatives
| Compound | Activity Against Mycobacteria | IC50 (µM) |
|---|---|---|
| This compound | Strong | 50 |
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | Higher than rifampicin | 25 |
| N-(3-fluorophenyl)naphthalene-1-carboxamide | Higher than ciprofloxacin | 30 |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study reported that naphthalene derivatives exhibited strong antitumor activities against human cancer cell lines, with some compounds showing better efficacy than standard anticancer drugs .
- Enzyme Inhibition : Research highlighted the compound's ability to inhibit specific enzymes involved in bacterial metabolism, further supporting its role as an antimicrobial agent .
- Cytotoxicity Assessments : In vitro tests indicated that the most effective antimycobacterial compounds demonstrated minimal toxicity against human monocytic leukemia cells (THP-1), suggesting a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
